Asperazine
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Overview
Description
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a natural product found in Pseudopestalotiopsis theae with data available.
Scientific Research Applications
1. Caspase-3 Inhibition
(Jiang et al., 2011): The compound was evaluated as an inhibitor against caspase-3. Caspase-3 is a critical executioner of apoptosis, and its inhibition is significant in the study of cancer and neurodegenerative diseases.
2. Anticancer Agents Synthesis
(Penthala et al., 2011): Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines, highlighting their potential as anticancer agents.
3. HIV-1 Attachment Inhibition
(Meanwell et al., 2009): The compound was part of a study to identify inhibitors of HIV-1 attachment, which is crucial for the development of new therapeutic agents against HIV.
4. Antitumor Activity
(Hori et al., 1981): 1-Benzyl-4-[4-(2-pyridylamino)benzyl]-2,3-dioxopiperazine derivatives were synthesized and investigated for their antitumor activities, providing insights into structure-activity relationships for anticancer drug development.
5. Antiviral Activity
(Wang et al., 2013): New diketopiperazine derivatives were isolated and showed modest antiviral activity against influenza A virus, demonstrating the potential of these compounds in antiviral research.
6. Synthesis of Spirocyclic 2,6-Dioxopiperazines
(González-Vera et al., 2005): A methodology for the synthesis of spirocyclic 2,6-dioxopiperazines from amino acid-derived α-keto amides was developed, contributing to the field of organic synthesis and drug discovery.
7. Antimicrobial and Anticancer Activities
(El-Sawy et al., 2010): Synthesis and evaluation of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives for their antimicrobial and anticancer activities, advancing the search for new therapeutic agents.
Properties
Molecular Formula |
C40H36N6O4 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31+,32-,33+,39-,40-/m1/s1 |
InChI Key |
AWMBNXCUMNOLQI-JQLKQZRRSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6C[C@H]7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
Synonyms |
asperazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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